2,6-Dimethoxy-3-pyridinol
Overview
Description
2,6-Dimethoxy-3-pyridinol is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2,6-Dimethoxy-3-pyridinol is1S/C7H9NO3/c1-10-6-4-3-5 (9)7 (8-6)11-2/h3-4,9H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
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Chemical Synthesis
- 2,6-Dimethoxy-3-pyridinol is a chemical compound with the CAS Number: 885963-28-0 . It is often used in the field of chemical synthesis .
- The compound is typically stored at temperatures between 2-8°C and has a molecular weight of 155.15 .
- As for the results or outcomes, the compound is typically used as a reagent or intermediate in the synthesis of other chemical compounds .
-
Antioxidant and Antibacterial Activities
- A related compound, 2,3-dimethoxybenzoic acid, has been used to synthesize a series of novel benzamide compounds .
- These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
- The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
- Dissociation Energies of O–H Bonds
- In the field of physical chemistry, the O–H bond dissociation energy (D O–H) of 2,6-Dimethoxy-3-pyridinol and other substituted 3-pyridinols has been estimated .
- The estimation was done using experimental kinetic data by the intersecting parabolas method .
- The D O–H values (kJ/mol) obtained for 2,6-dimethoxy-5-benzyl-3-pyridinol was 345.8 .
- The substituent effect on the O–H bond dissociation energy in 3-pyridinols is considered . The stabilization energies of pyridinoxyl and phenoxyl radicals are compared .
- The activation energies and rate constants have been calculated for a series of reactions of various radicals with 3-pyridinols .
Safety And Hazards
The safety information available indicates that 2,6-Dimethoxy-3-pyridinol may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing contaminated skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,6-dimethoxypyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-6-4-3-5(9)7(8-6)11-2/h3-4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPAAWVWFNJEAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-3-pyridinol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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